molecular formula C15H21BO2 B571904 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1252793-57-9

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B571904
CAS No.: 1252793-57-9
M. Wt: 244.141
InChI Key: DYTLGZWBDATBAZ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTDIB) is a novel boron-based organometallic compound synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. It is a colorless liquid with a boiling point of 110°C and a melting point of -15°C. DTDIB has a wide range of applications in the scientific research field due to its unique properties, such as its ability to form strong complexes with transition metals and its low toxicity.

Mechanism of Action

Target of Action

The primary target of (2,3-Dihydro-1H-inden-4-yl)boronic acid pinacol ester is hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a key oncogenic driver in certain cancers, including clear cell renal cell carcinoma (ccRCC) associated with von Hippel-Lindau (VHL) disease .

Mode of Action

The compound inhibits the complexation of HIF-2α with another transcription factor, HIF-1β . This interaction is a necessary step in the activation of HIF-2α. By preventing the formation of this complex, the compound can slow or stop the growth of VHL-associated tumors .

Biochemical Pathways

The inhibition of HIF-2α disrupts the hypoxia-inducible factor pathway, which plays a crucial role in cellular responses to low oxygen conditions . By blocking this pathway, the compound can reduce the expression of HIF-2α target genes, thereby slowing or stopping the growth of VHL-associated tumors .

Pharmacokinetics

Studies on similar compounds suggest that attenuating the rate of glucuronidation can improve exposure and reduce variability in patients .

Result of Action

The result of the compound’s action is the slowing or stopping of the growth of VHL-associated tumors . This is achieved by reducing the expression of HIF-2α target genes, which are involved in tumor growth and progression .

Action Environment

The action of (2,3-Dihydro-1H-inden-4-yl)boronic acid pinacol ester is influenced by the hypoxic environment within tumors . Hypoxia, or low oxygen conditions, can increase the activity of HIF-2α, thereby promoting tumor growth . By inhibiting HIF-2α, the compound can counteract this effect .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research is its ability to form strong complexes with transition metals. This allows for the synthesis of a wide range of organometallic compounds and polymers. The main limitation of using this compound is that it is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. These include the use of this compound as a catalyst for the synthesis of nanomaterials and as a reagent for the synthesis of organometallic compounds with novel properties. In addition, this compound could be used to develop new materials for energy-related applications, such as batteries and fuel cells. Finally, this compound could be used to develop new catalysts for the synthesis of drugs and other biologically active compounds.

Synthesis Methods

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80°C. The reaction is catalyzed by a palladium-based catalyst and yields a white solid that is then purified by recrystallization.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of various organometallic compounds, such as cobalt and nickel complexes. It has also been used as a catalyst for the synthesis of polymers, as a ligand for the coordination of transition metals, and as a reagent for the synthesis of organometallic compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTLGZWBDATBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252793-57-9
Record name 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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